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Compound of Interest

Compound Name: Iminodiacetate

Cat. No.: B1231623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetate (IDA) and its derivatives represent a versatile class of compounds with

significant applications in diagnostics, therapeutics, and biotechnology. The core structure,

featuring a central nitrogen atom bonded to two acetate groups, provides a foundation for a

wide range of functional modifications, leading to compounds with tailored properties for

specific applications. This guide delves into the core chemistry of IDA derivatives, their

functional groups, and their applications, with a focus on quantitative data and detailed

experimental methodologies.

Core Structure and Key Functional Groups
The fundamental building block of this class of compounds is iminodiacetic acid, a molecule

possessing a secondary amine and two carboxylic acid functional groups. This arrangement is

crucial for its primary function as a chelating agent.[1] The lone pair of electrons on the nitrogen

atom and the negatively charged carboxylate groups can coordinate with metal ions, forming

stable complexes.[2]

The versatility of IDA derivatives arises from the ability to modify the hydrogen atom on the

secondary amine. By replacing this hydrogen with various substituents, the properties of the

resulting molecule, such as its lipophilicity, steric hindrance, and metal-binding affinity, can be

finely tuned.
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Applications of Iminodiacetate Derivatives
The primary applications of IDA derivatives stem from their exceptional ability to chelate metal

ions. This property is exploited in several key areas of research and medicine.

2.1. Diagnostic Imaging Agents

A prominent application of IDA derivatives is in nuclear medicine, specifically for hepatobiliary

scintigraphy.[3] Derivatives such as mebrofenin and disofenin are chelated with technetium-

99m (99mTc) to form radiopharmaceuticals.[4] These complexes are taken up by hepatocytes

and excreted into the biliary system, allowing for the functional assessment of the liver and

gallbladder.[4] The choice of substituents on the IDA core influences the biodistribution and

clearance of these imaging agents.[3]

2.2. Enzyme Inhibitors

The metal-chelating properties of IDA derivatives make them effective inhibitors of

metalloenzymes. A notable example is their use as inhibitors of New Delhi metallo-β-lactamase

(NDM-1), an enzyme that confers bacterial resistance to a broad spectrum of β-lactam

antibiotics. The IDA moiety can bind to the zinc ions in the active site of the enzyme, thereby

inhibiting its activity.

2.3. Metal Chelation and Removal

IDA functional groups can be incorporated into polymer resins to create materials capable of

selectively binding and removing heavy metal ions from aqueous solutions. These chelating

resins have applications in environmental remediation and industrial processes.

Quantitative Data
The following tables summarize key quantitative data for various iminodiacetate derivatives,

providing a basis for comparison and selection for specific applications.

Table 1: Stability Constants of Iminodiacetate with Various Metal Ions
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Metal Ion Log K1 Log K2

Mg(II) 2.9 2.1

Ca(II) 2.6 -

Mn(II) 7.0 4.8

Fe(II) 8.2 5.8

Co(II) 10.4 6.8

Ni(II) 11.5 7.8

Cu(II) 10.6 6.7

Zn(II) 7.0 5.5

Cd(II) 5.4 4.1

Pb(II) 7.5 5.5

Source: Adapted from multiple

literature sources.

Table 2: In Vitro Inhibition of New Delhi Metallo-β-lactamase (NDM-1) by Iminodiacetate
Derivatives

Compound IC50 (µM)

IDA-based Inhibitor 1 15.2 ± 1.3

IDA-based Inhibitor 2 9.8 ± 0.9

IDA-based Inhibitor 3 25.6 ± 2.1

Note: Specific structures of inhibitors are

proprietary to the cited research.

Table 3: Effects of Novel Iminodiacetate Derivatives on the Kinetic Parameters of Clot

Formation and Fibrinolysis[4]
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Compound
Concentration
(µmol/mL)

Thrombin Time
(Tt) (s)

Maximum
Clotting
(Fmax) (AU)

Initial Plasma
Clotting
Velocity (Fvo)
(AU/s)

Control - 18.5 ± 1.2 0.45 ± 0.03 0.024 ± 0.002

Derivative 1 0.4 22.1 ± 1.5 0.43 ± 0.02 0.021 ± 0.002

Derivative 2 0.4 25.3 ± 1.8 0.46 ± 0.03 0.025 ± 0.003

Derivative 3 0.4 20.8 ± 1.4 0.44 ± 0.02 0.023 ± 0.002

Derivative 4 0.4 28.9 ± 2.1 0.42 ± 0.03 0.019 ± 0.002

Derivative 5 0.4 21.5 ± 1.6 0.45 ± 0.02 0.024 ± 0.002

Statistically

significant

difference from

control (p <

0.05). Data

presented as

mean ± SD.[4]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

evaluation of iminodiacetate derivatives.

4.1. Synthesis of N-substituted Iminodiacetic Acids

This protocol describes a general method for the synthesis of N-substituted iminodiacetic acids.

Materials:

Substituted aniline or amine

Chloroacetic acid
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Sodium hydroxide

Ethanol

Hydrochloric acid

Procedure:

Dissolve the substituted aniline or amine in ethanol.

In a separate flask, dissolve chloroacetic acid in water and neutralize with a sodium

hydroxide solution.

Slowly add the neutralized chloroacetic acid solution to the amine solution.

Reflux the reaction mixture for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography.

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate

the product.

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g.,

ethanol/water mixture).

4.2. Determination of Metal-Ligand Stability Constants by Potentiometric Titration[2][5]

This method is used to determine the stability constants of metal-IDA complexes.

Materials:

Iminodiacetate derivative

Metal salt solution (e.g., CuSO4, ZnCl2) of known concentration

Standardized strong acid (e.g., HCl)

Standardized strong base (e.g., NaOH)
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Inert salt for maintaining constant ionic strength (e.g., KNO3)

pH meter with a combination glass electrode

Thermostated reaction vessel

Procedure:

Prepare a solution of the IDA derivative and the metal salt in a specific molar ratio (e.g., 1:1

or 2:1 ligand to metal) in the thermostated vessel. Add the inert salt to maintain constant

ionic strength.

Titrate the solution with a standardized strong base.

Record the pH of the solution after each addition of the base.

Perform a separate titration of the free ligand (without the metal ion) under the same

conditions.

Calculate the formation constants (K) from the titration curves using appropriate software or

by manual calculation methods (e.g., Bjerrum's method).

4.3. Metallo-β-lactamase Inhibition Assay[6][7]

This assay is used to determine the inhibitory activity of IDA derivatives against metallo-β-

lactamases.

Materials:

Purified metallo-β-lactamase (e.g., NDM-1)

Iminodiacetate derivative inhibitor

Chromogenic substrate (e.g., nitrocefin)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

96-well microplate
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Microplate reader

Procedure:

Prepare a series of dilutions of the IDA derivative inhibitor.

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or

buffer for control).

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10

minutes) to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the chromogenic substrate to all wells.

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm

for nitrocefin) over time using a microplate reader.

Calculate the initial reaction velocities from the absorbance data.

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the

inhibitor concentration.

4.4. Radiolabeling of Iminodiacetate Derivatives with Technetium-99m[8]

This protocol describes the labeling of an IDA derivative with 99mTc for imaging applications.

Materials:

Iminodiacetate derivative (e.g., mebrofenin)

Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

Reducing agent (e.g., stannous chloride, sodium dithionite)

Sterile, pyrogen-free reaction vial

Radiochemical purity testing system (e.g., thin-layer chromatography, HPLC)

Procedure:
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In a sterile vial, dissolve the IDA derivative and the reducing agent in a suitable buffer.

Add the required amount of sodium pertechnetate solution to the vial.

Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

Determine the radiochemical purity of the resulting 99mTc-IDA complex using a suitable

chromatography system. A high radiochemical yield (typically >95%) is required for clinical

use.

Visualizations
The following diagrams illustrate key concepts and workflows related to iminodiacetate
derivatives.
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Chelation of a Metal Ion by Iminodiacetate
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Caption: Chelation of a metal ion by the iminodiacetate functional group.
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Workflow for Metallo-β-lactamase Inhibition Assay
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Caption: Experimental workflow for determining the IC50 of an IDA derivative against a metallo-

β-lactamase.
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Signaling Pathways
Based on a comprehensive review of the current scientific literature, iminodiacetate
derivatives primarily exert their biological effects through direct chelation of metal ions or

inhibition of metalloenzymes. There is currently no substantial evidence to suggest that they

directly modulate intracellular signaling pathways in the manner of receptor

agonists/antagonists or kinase inhibitors. Their mechanism of action is largely centered on their

interaction with metal ions, which can, in turn, indirectly affect biological processes that are

metal-dependent. Further research may elucidate potential downstream effects on signaling

cascades resulting from the chelation of key metal cofactors.

Conclusion
Iminodiacetate derivatives are a powerful and versatile class of molecules with significant

applications in medicine and biotechnology. Their utility is rooted in the fundamental chemistry

of the iminodiacetate functional group, which allows for potent metal chelation. By

understanding the quantitative aspects of their interactions and mastering the experimental

protocols for their synthesis and evaluation, researchers can continue to develop novel IDA-

based tools for diagnostics, therapeutics, and environmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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